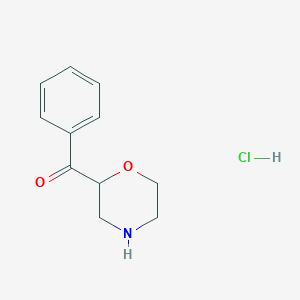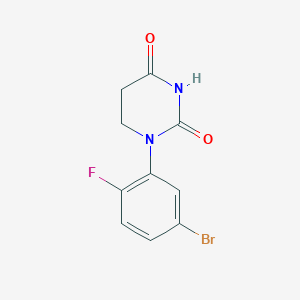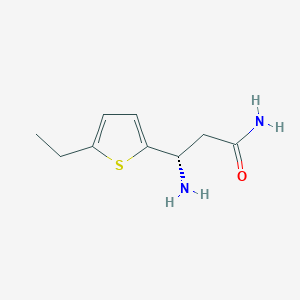
(S)-3-Amino-3-(5-ethylthiophen-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Amino-3-(5-ethylthiophen-2-yl)propanamide: is an organic compound that features an amino group, a thiophene ring, and a propanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-3-(5-ethylthiophen-2-yl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-ethylthiophene-2-carboxylic acid.
Amidation: The carboxylic acid is converted to the corresponding amide using reagents such as thionyl chloride (SOCl₂) followed by ammonia (NH₃) or an amine.
Reduction: The amide is then reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Chiral Resolution: The racemic mixture is resolved into its enantiomers using chiral resolution techniques such as chiral chromatography or crystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening for chiral resolution.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or amines.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (S)-3-Amino-3-(5-ethylthiophen-2-yl)propanamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its chiral nature makes it useful in the study of stereochemistry and chiral recognition processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmaceutical intermediate. Its structure suggests potential activity as an enzyme inhibitor or receptor modulator.
Industry
In the materials science industry, this compound can be used in the synthesis of conductive polymers and other advanced materials due to the presence of the thiophene ring.
Mécanisme D'action
The mechanism of action of (S)-3-Amino-3-(5-ethylthiophen-2-yl)propanamide depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3-Amino-3-(5-ethylthiophen-2-yl)propanamide: The enantiomer of the compound .
3-Amino-3-(5-methylthiophen-2-yl)propanamide: A similar compound with a methyl group instead of an ethyl group.
3-Amino-3-(5-phenylthiophen-2-yl)propanamide: A similar compound with a phenyl group instead of an ethyl group.
Uniqueness
(S)-3-Amino-3-(5-ethylthiophen-2-yl)propanamide is unique due to its specific chiral configuration and the presence of the ethyl group on the thiophene ring. This configuration can result in different biological activities and chemical reactivities compared to its analogs.
Propriétés
Formule moléculaire |
C9H14N2OS |
|---|---|
Poids moléculaire |
198.29 g/mol |
Nom IUPAC |
(3S)-3-amino-3-(5-ethylthiophen-2-yl)propanamide |
InChI |
InChI=1S/C9H14N2OS/c1-2-6-3-4-8(13-6)7(10)5-9(11)12/h3-4,7H,2,5,10H2,1H3,(H2,11,12)/t7-/m0/s1 |
Clé InChI |
ORVKCZYOWWVNBH-ZETCQYMHSA-N |
SMILES isomérique |
CCC1=CC=C(S1)[C@H](CC(=O)N)N |
SMILES canonique |
CCC1=CC=C(S1)C(CC(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Prop-2-en-1-yl)-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13486645.png)
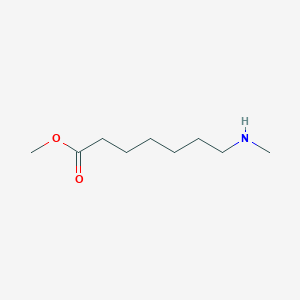


![3,8-Diazabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13486664.png)


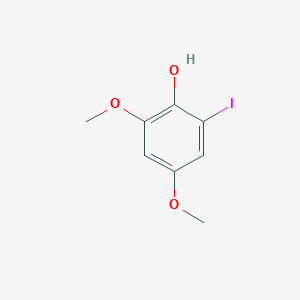
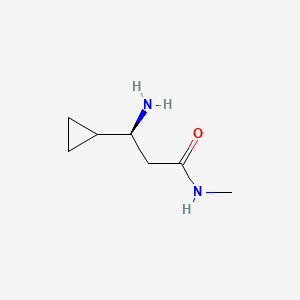
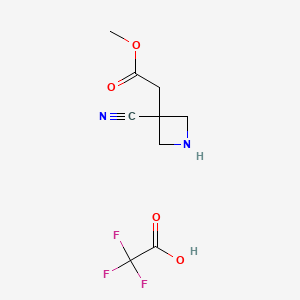
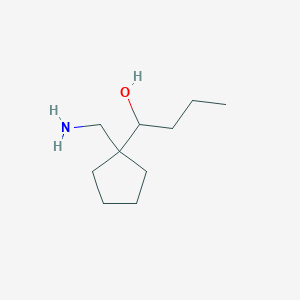
![4-{1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride](/img/structure/B13486692.png)
